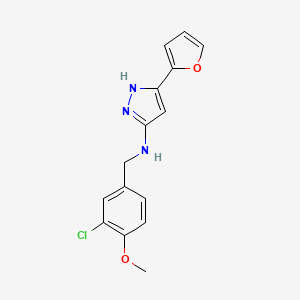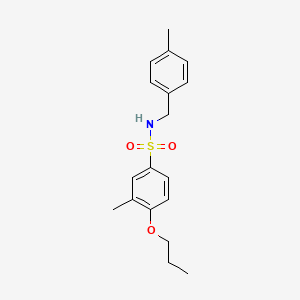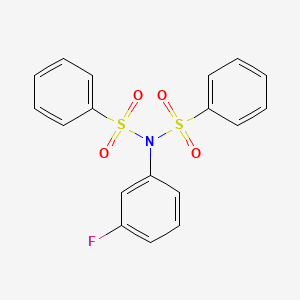![molecular formula C19H21N3O4 B13371524 N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide](/img/structure/B13371524.png)
N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction using acetic anhydride or acetyl chloride.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through Hantzsch pyridine synthesis, which involves the reaction of an aldehyde, a β-ketoester, and ammonia or an amine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The carbonyl group in the pyridine ring can be reduced to form hydroxyl derivatives.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common nucleophiles include alkyl halides and aryl halides.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Hydroxyl derivatives of the pyridine ring.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide would depend on its specific biological activity. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, and DNA. The compound may exert its effects through:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with receptors and modulating their signaling pathways.
DNA Intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID).
Nicotine: An alkaloid found in tobacco.
Uniqueness
N-(1H-indol-5-yl)-2-{[1-(2-methoxyethyl)-2-methyl-4-oxo-1,4-dihydro-3-pyridinyl]oxy}acetamide is unique due to its specific combination of an indole core, an acetamide group, and a pyridine ring. This unique structure may confer distinct biological activities and chemical properties compared to other indole derivatives.
Properties
Molecular Formula |
C19H21N3O4 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
N-(1H-indol-5-yl)-2-[1-(2-methoxyethyl)-2-methyl-4-oxopyridin-3-yl]oxyacetamide |
InChI |
InChI=1S/C19H21N3O4/c1-13-19(17(23)6-8-22(13)9-10-25-2)26-12-18(24)21-15-3-4-16-14(11-15)5-7-20-16/h3-8,11,20H,9-10,12H2,1-2H3,(H,21,24) |
InChI Key |
VNNFFXBUIHHBAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C=CN1CCOC)OCC(=O)NC2=CC3=C(C=C2)NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B13371447.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-ethoxyphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B13371458.png)
![[3-(3-isobutyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl phenyl ether](/img/structure/B13371465.png)
![N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-2-methyl-3-phenylacrylohydrazide](/img/structure/B13371481.png)
![2-{2-[Imino(1-pyrrolidinyl)methyl]carbohydrazonoyl}-1-methylimidazo[1,2-a]pyridin-1-ium](/img/structure/B13371486.png)
![6-(3-Chlorophenyl)-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13371493.png)
![Methyl 5-methyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl ether](/img/structure/B13371496.png)


![3-[2-(2-chlorophenyl)-2-oxoethyl]-3-hydroxy-1-(3-phenylpropyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B13371516.png)

![5-[2-(3-methoxyphenyl)-1H-indol-3-yl]-1-methyl-2-pyrrolidinone](/img/structure/B13371530.png)
![3-{Benzyl[(3-chloroanilino)carbonyl]amino}propanamide](/img/structure/B13371532.png)
![2-({[2-(Methylsulfanyl)-5-pyrimidinyl]methyl}amino)-1-phenylethanol](/img/structure/B13371537.png)
